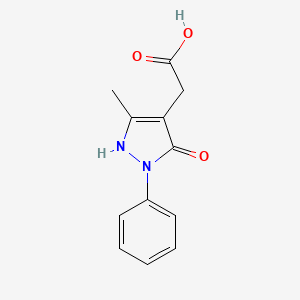
(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid” is a chemical compound with the linear formula C12H12O2N2 . It’s also known as 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone . This product is discontinued and Sigma-Aldrich does not collect analytical data for this product .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel ligand, 1-(5-hydroxy-3-methyl-1-phenyl-1h-pyrazol-4-yl) octadecan-1-one (HMPPO) was synthesized by the reaction between 3-methyl-1-phenylpyrazol-5-one and octadecanoyl . The synthesis involved heating the mixture at 80 °C for 1 hour and refluxing in ethanol for 5 hours .
Molecular Structure Analysis
The molecular structure of similar compounds has been identified by X-ray diffraction . For example, a compound with the formula C20H18N6O, Mr = 358.40, crystallizes in the triclinic space group P - 1 with unit cell parameters a = 10.303 (6), b = 12.489 (7), c = 15.305 (9) Å, α = 108.489 (12), β = 101.920 (11), γ = 96.971 (13)°, V = 1790.0 (17) Å 3, Z = 4, Dx = 1.330 mg/cm 3 .
Chemical Reactions Analysis
Pyrazolone derivatives have been reported to exhibit various chemical reactivities towards nucleophilic and electrophilic reagents . These include alkylation, acylation, condensation, catalyzed diazo coupling, oxidation, heteroarylation, phosphorylation, stereoselective alkenylation, enantioselective alkylation, addition, and complexation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the solubility data showed that HMPPO was hydrophobic . Spectroscopic analysis showed that HMPPO existed in the enol form .
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
- Structural Analysis: Research on derivatives of pyrazole-4-carboxylic acid, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, focuses on their structural and spectral properties. Techniques like NMR, FT-IR, and X-ray diffraction are employed for detailed characterization (Viveka et al., 2016).
Synthetic Methodologies
- Synthesis Approaches: The synthesis of various pyrazole derivatives, involving multi-component reactions and the development of novel synthesis methods, is a key area of research. These methods emphasize ease of handling and good yields (Bade & Vedula, 2015).
Biological and Pharmacological Studies
- Antimicrobial Evaluation: Some derivatives of pyrazole have been synthesized and evaluated for their antimicrobial activities, showing promising results against a range of microorganisms (Naik et al., 2013).
Materials Science Applications
- Corrosion Inhibition: Pyrazoline derivatives have been studied for their potential as corrosion inhibitors in materials science. Their effectiveness in protecting metals like mild steel in acidic environments has been a focus, combining experimental and theoretical approaches (Lgaz et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit enzymes like elovl6 . ELOVL6 is an enzyme involved in the elongation of fatty acids, playing a crucial role in lipid metabolism.
Biochemical Pathways
The compound likely affects the fatty acid biosynthesis pathway due to its potential inhibition of ELOVL6 . This could lead to changes in the composition of cellular lipids, impacting various cellular functions and signaling pathways.
Pharmacokinetics
Similar compounds have been used in drug therapy, suggesting they have suitable pharmacokinetic properties for medicinal use .
Result of Action
The result of the compound’s action would likely be a change in the lipid composition of the cells due to the inhibition of fatty acid elongation . This could have various effects on cellular function, depending on the specific roles of these lipids in the cell.
Eigenschaften
IUPAC Name |
2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZCVUCORZBGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2896606.png)
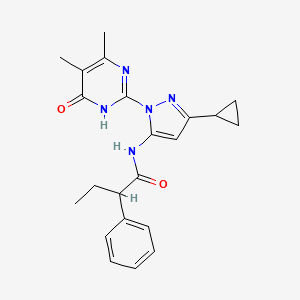
![N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2896609.png)
![4-[3-[(1,5-Dimethylpyrazol-4-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2896610.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2896613.png)
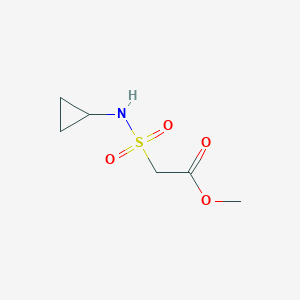



![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2896620.png)
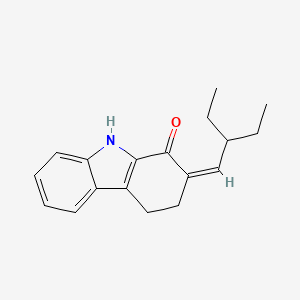
![4-(prop-2-yn-1-yl)-N-{3-[(propan-2-yl)carbamoyl]cyclohexyl}piperazine-1-carboxamide](/img/structure/B2896626.png)
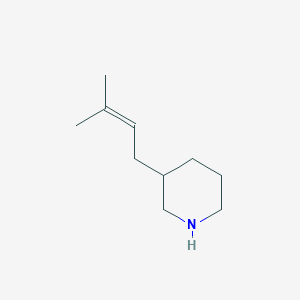
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2896628.png)